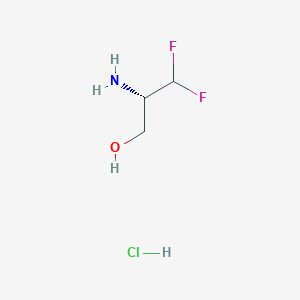

(S)-2-Amino-3,3-difluoropropan-1-OL hcl

Description

Significance of Stereochemistry and Fluorination in Advanced Synthetic Strategies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry that has profound implications for a molecule's biological activity. numberanalytics.comwikipedia.org The specific spatial orientation of functional groups can dictate how a molecule interacts with chiral biological targets like enzymes and receptors. wikipedia.org Consequently, the ability to control stereochemistry during synthesis is crucial for the development of effective pharmaceuticals. numberanalytics.comwikipedia.org

The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and relatively small size can influence factors such as a molecule's lipophilicity, metabolic stability, and binding affinity. numberanalytics.com The strategic placement of fluorine atoms can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. nih.gov The development of stereoselective fluorination techniques is therefore a significant area of research, enabling the precise synthesis of chiral fluorinated molecules. numberanalytics.com

The Amino Alcohol Scaffold as a Privileged Structure in Chemical Science

The 1,2-amino alcohol motif is a recurring structural element in a vast array of natural products and pharmaceuticals, earning it the designation of a "privileged structure". acs.orgnih.gov This scaffold is present in numerous biologically active compounds and serves as a versatile chiral building block in organic synthesis. diva-portal.orgacs.orgfrontiersin.orgnih.gov The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and the formation of various heterocyclic structures. acs.orgnih.gov The synthesis of enantiomerically pure amino alcohols is a key objective in organic chemistry, with numerous methods developed to achieve this goal. diva-portal.orgacs.org

Rationale for In-Depth Academic Investigation of (S)-2-Amino-3,3-difluoropropan-1-ol HCl

The specific structure of this compound makes it a compound of considerable interest for academic and industrial research. The rationale for its in-depth investigation is multifaceted. The presence of the chiral amino alcohol backbone provides a foundation for the synthesis of complex molecules with defined stereochemistry. acs.org The gem-difluoro group at the 3-position is expected to impart unique conformational constraints and electronic properties to the molecule and its derivatives.

Given the established importance of fluorinated compounds in medicinal chemistry, this compound represents a valuable starting material for the development of novel therapeutic agents. nih.gov Its structure is analogous to other fluorinated amino alcohols that have shown promise in various biological applications. Furthermore, the hydrochloride salt form often enhances the stability and solubility of amine-containing compounds, making it more amenable to handling and further chemical transformations. guidechem.comgoogle.com The investigation of its synthesis and reactivity is crucial for expanding the toolbox of fluorinated building blocks available to organic chemists.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3,3-difluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSKPMOOHUYKAI-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)F)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Fluorinated Molecules and Architectures

The unique combination of functional groups in (S)-2-amino-3,3-difluoropropan-1-ol HCl positions it as a valuable synthon for the construction of diverse and complex fluorinated molecules. The presence of the difluoromethyl group is of particular interest due to its ability to modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability.

Synthesis of Fluorinated Chiral Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of fluorinated chiral heterocyclic systems are not extensively documented in readily available literature, its structure suggests several potential pathways. The amino and hydroxyl functionalities can be exploited for the construction of various heterocyclic rings. For instance, the amino alcohol moiety can participate in condensation reactions with dicarbonyl compounds or their equivalents to form chiral nitrogen-containing heterocycles such as piperazines, morpholines, or diazepines. The difluoromethyl group would be incorporated into the final heterocyclic scaffold, imparting unique properties.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Synthetic Precursors | Resulting Heterocycle Feature |

|---|---|---|

| Piperazines | Glyoxal, 1,2-dicarbonyls | Chiral, difluoromethylated piperazine |

| Morpholines | Epoxides, dihaloalkanes | Chiral, difluoromethylated morpholine |

| Oxazolidinones | Phosgene, carbonyldiimidazole | Chiral, difluoromethylated oxazolidinone |

Precursor to Fluorinated Amino Acid and Peptide Analogues

This compound serves as a direct precursor to valuable non-proteinogenic fluorinated amino acids. Oxidation of the primary alcohol to a carboxylic acid would yield (S)-2-amino-3,3-difluoropropanoic acid. This difluorinated analogue of alanine (B10760859) can be a crucial component in the synthesis of peptidomimetics and peptide-based drugs. The introduction of the difluoromethyl group in place of a methyl group can significantly alter the conformational preferences and enzymatic stability of peptides.

Furthermore, this building block can be incorporated into peptide chains through standard solid-phase or solution-phase peptide synthesis protocols, either at the N-terminus or C-terminus, or as part of a more complex side chain after suitable modification.

Application in Stereoselective Synthesis of Bio-relevant Scaffolds (excluding pharmacological activity)

The chiral nature of this compound makes it an excellent starting material for the stereoselective synthesis of various biologically relevant scaffolds. The stereocenter at the C2 position can direct the formation of new stereocenters in subsequent reactions. For example, the amino group can be used to direct metal-catalyzed reactions, or the hydroxyl group can be transformed into a directing group for stereoselective reductions or oxidations. The resulting complex molecules, bearing the difluoromethyl moiety, are of interest in the development of novel molecular probes and materials.

Utilization as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While specific and widespread use of this compound as a chiral auxiliary is not prominently reported, its structural features suggest its potential in this role. The amino and hydroxyl groups can be used to attach the auxiliary to a prochiral substrate. The stereocenter of the auxiliary would then influence the approach of reagents to the substrate, leading to a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recovered. For example, it could be used to direct the stereoselective alkylation of enolates or the Diels-Alder reaction.

Precursor for Chiral Ligands in Asymmetric Catalysis Research

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. This compound is a promising precursor for the synthesis of novel chiral ligands. The amino and hydroxyl groups provide convenient handles for the introduction of phosphine (B1218219), amine, or other coordinating moieties. The resulting ligands could be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The presence of the difluoromethyl group in the ligand backbone could influence the electronic properties and steric environment of the metal center, potentially leading to improved catalytic activity and enantioselectivity.

Table 2: Potential Chiral Ligand Classes from this compound

| Ligand Class | Potential Modification | Application in Asymmetric Catalysis |

|---|---|---|

| P,N-Ligands | Reaction of amine with chlorophosphine and alcohol with a phosphine-containing group | Hydrogenation, Allylic Alkylation |

| N,N-Ligands | Derivatization of both amine and alcohol to nitrogen-containing coordinating groups | Transfer Hydrogenation, Cyclopropanation |

Mechanistic and Theoretical Investigations of S 2 Amino 3,3 Difluoropropan 1 Ol Hcl

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis and transformation of fluorinated organic compounds often involve complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

Computational Probing of Transition States and Reaction Pathways

Experimental Kinetic and Stereochemical Analysis for Mechanistic Understanding

Experimental studies on the kinetics and stereochemistry of reactions involving small fluorinated amino alcohols are essential for validating theoretical models and providing a deeper understanding of reaction mechanisms. For analogous compounds, stereoselective synthetic routes have been developed, often relying on chiral catalysts or auxiliaries to control the stereochemistry at the amino- and hydroxyl-bearing carbons. The stereochemical outcome of such reactions provides indirect evidence for the geometry of the transition states involved. Kinetic studies, by determining reaction rates and their dependence on various factors, can help to identify the rate-determining step and further elucidate the reaction mechanism.

Molecular Structure, Conformation, and Stereochemical Stability Analysis

The presence of geminal fluorine atoms at the C3 position of (S)-2-Amino-3,3-difluoropropan-1-ol HCl is expected to have a significant impact on its molecular structure and conformational preferences.

Conformational Landscapes and Isomerism

The conformational landscape of fluorinated molecules is often dictated by a combination of steric and stereoelectronic effects, such as the gauche effect. For fluorinated alkanes, it has been shown that the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) strongly influences the conformational profile of the alkane chain. acs.org While this compound has a CF2 group, the principles of electrostatic interactions between the C-F bonds and other polar groups (amino and hydroxyl) will be crucial in determining the preferred conformations. The rotational barriers around the C-C bonds are likely to be influenced by these interactions, leading to a set of low-energy conformers. Isomerism in this context primarily refers to the enantiomeric form (S), with the stereochemical stability being an important factor in its synthesis and application.

Intermolecular Interactions and Solvent Effects on Conformation

The amino and hydroxyl groups in this compound are capable of forming hydrogen bonds, which will play a significant role in its intermolecular interactions in the solid state and in solution. In the hydrochloride salt form, the ammonium (B1175870) group will be a strong hydrogen bond donor. The fluorine atoms, being weak hydrogen bond acceptors, can also participate in intermolecular interactions.

Solvent polarity is expected to have a pronounced effect on the conformational equilibrium. acs.org In polar solvents, conformations with larger dipole moments will be stabilized. For instance, the destabilization of parallel C–F bonds observed in the gas phase is significantly reduced in polar solvents like chloroform (B151607) and water. acs.org Implicit solvent models in computational studies can be used to predict these solvent-dependent conformational changes.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. DFT is a commonly used method for this purpose. mdpi.comnih.gov

The electronic properties of amino acids and their derivatives can be characterized by a set of molecular descriptors calculated using quantum chemical methods. nih.gov These descriptors provide insights into the molecule's reactivity and potential for intermolecular interactions.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A larger gap suggests higher stability and lower reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. |

While specific calculated values for this compound are not available in the searched literature, studies on other amino acids provide a framework for what to expect. nih.govnih.gov The presence of the electron-withdrawing difluoromethyl group is anticipated to lower the energies of both the HOMO and LUMO compared to its non-fluorinated analog. This would also affect its chemical hardness and electrophilicity. Such calculations are instrumental in predicting how the molecule will interact with other chemical species, for example, as a ligand in a metal complex or as a substrate for an enzyme. The reactivity of different sites within the molecule can also be assessed using local reactivity descriptors like Fukui functions. nih.gov

Electronic Structure, Charge Distribution, and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, the presence of two highly electronegative fluorine atoms on the C3 carbon, adjacent to a stereocenter at C2 bearing an amino group, and a primary alcohol at C1, creates a complex electronic environment. The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge and the halogen atom a partial negative charge. drishtiias.com

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr These parameters offer insights into the chemical stability and reactivity of molecules. dergipark.org.tr For instance, a large HOMO-LUMO gap generally signifies high kinetic stability. The chemical potential and electrophilicity index are indicative of a molecule's tendency to accept electrons. dergipark.org.tr

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or by examining the electrostatic potential. In amino acids, the charge distribution is significantly influenced by the zwitterionic form in aqueous solutions, with the amino group being protonated (-NH3+) and the carboxyl group deprotonated (-COO-). researchgate.net For this compound, the protonated amine and the hydroxyl group, along with the gem-difluoro moiety, will be key determinants of the charge distribution and intermolecular interactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Norbornadiene Derivative

| Parameter | Value (eV) |

| Ionization Potential (I) | 7.14 |

| Electron Affinity (A) | 1.32 |

| Electronegativity (χ) | 4.23 |

| Chemical Hardness (η) | 2.91 |

| Chemical Softness (S) | 0.34 |

| Electrophilicity Index (ω) | 3.07 |

This data is for a norbornadiene derivative and is presented to illustrate the concept of global reactivity descriptors. Specific values for this compound would require dedicated computational studies. dergipark.org.tr

Prediction and Interpretation of Spectroscopic Signatures for Research Insight (e.g., JFH coupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. The 19F nucleus is NMR-active and highly sensitive, providing valuable information about the local chemical environment. A key feature in the NMR spectra of fluorinated compounds is the spin-spin coupling between fluorine and hydrogen nuclei (JFH).

The magnitude of JFH coupling constants is dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei. Through-space JFH couplings are particularly interesting as they can provide information about the conformation and proximity of fluorine and hydrogen atoms that are not directly bonded. conicet.gov.ar The transmission of these through-space couplings can be rationalized by the overlap of the electronic clouds of the interacting atoms. conicet.gov.arrsc.org

Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can aid in the interpretation of experimental spectra and provide deeper insights into the molecular structure and conformation. For example, DFT calculations have been used to show that through-space JFH couplings can have contributions from not only the Fermi contact (FC) term but also the paramagnetic spin-orbit (PSO) term. conicet.gov.ar

While specific spectroscopic data for this compound is scarce in the literature, studies on similar fluorinated molecules demonstrate the power of combining experimental NMR with theoretical calculations to understand their conformational preferences and the mechanisms of spin-spin coupling. conicet.gov.arrsc.org

Table 2: Calculated Contributions to a 5JFH Coupling Constant in a Fluorinated Organic Molecule

| Contribution | Value (Hz) |

| Fermi Contact (FC) | 2.3 |

| Spin-Dipolar (SD) | 1.0 |

| Paramagnetic Spin-Orbit (PSO) | 6.0 |

| Diamagnetic Spin-Orbit (DSO) | -3.1 |

| Total 5JFHf | 4.2 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into their dynamic behavior and interactions with the solvent. nih.gov For this compound, MD simulations can be employed to study its conformational landscape, the stability of intramolecular hydrogen bonds, and its solvation structure in different media.

The choice of force field is critical for the accuracy of MD simulations. For fluorinated compounds, specialized force fields that accurately describe the interactions of fluorine atoms are necessary. An all-atom model for a related compound, 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP), has been developed and parameterized by fitting to experimental data. researchgate.net Such models can then be used to study the behavior of these molecules in solution. researchgate.net

While specific MD simulation studies on this compound are not available, simulations of other fluorinated alcohols and amino acids provide a framework for how such studies could be conducted and the types of insights that could be gained. nih.govresearchgate.net

Design, Synthesis, and Academic Characterization of Derivatives and Analogues

Principles of Structural Modification and Fluorine Atom Placement in New Scaffolds

The introduction of fluorine into a molecular scaffold is a deliberate strategy to modulate its properties. The judicious placement of one or more fluorine atoms can significantly influence potency, metabolic stability, membrane permeability, and binding affinity. researchgate.net The principles guiding these modifications are rooted in the fundamental physicochemical effects of fluorine.

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. numberanalytics.comnih.gov Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's in vivo half-life. nih.govnews-medical.net This is a primary driver for the design of fluorinated analogues.

Physicochemical Properties: As the most electronegative element, fluorine's presence powerfully influences the electron distribution within a molecule. tandfonline.com This can alter the acidity (pKa) of nearby functional groups, such as amines or carboxylic acids, which in turn affects a compound's ionization state, solubility, and bioavailability. researchgate.netresearchgate.net Furthermore, fluorine substitution can modulate lipophilicity; while a single fluorine atom is a weak lipophilicity enhancer, groups like trifluoromethyl (-CF3) significantly increase it, which can improve membrane permeation and transport across biological barriers. nih.govresearchgate.net

The design of new scaffolds based on (S)-2-amino-3,3-difluoropropan-1-ol would involve considering these principles to create analogues with tailored properties. Modifications could include altering the position of the difluoro group, introducing additional fluorine atoms, or modifying the amino alcohol backbone while retaining the key fluorinated moiety.

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage, blocking sites of metabolism. nih.govnews-medical.net |

| Lipophilicity (logP) | Increased | The C-F bond is more lipophilic than the C-H bond. Groups like -CF3 significantly enhance this effect. nih.gov |

| Acidity (pKa) | Acidity of nearby protons increases; basicity of nearby amines decreases | The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base or destabilizes the protonated amine. researchgate.nettandfonline.com |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) and induce a bioactive conformation. tandfonline.comresearchgate.net |

| Membrane Permeability | Can be improved | Increased lipophilicity and altered pKa can lead to a higher fraction of the neutral species required for passive diffusion. researchgate.net |

| Molecular Conformation | Can be significantly altered | Introduction of gauche effects and dipole moments can restrict bond rotation and favor specific conformers. researchgate.net |

Synthetic Routes to Structurally Diverse Analogs of (S)-2-Amino-3,3-difluoropropan-1-OL HCl

The synthesis of structurally diverse analogues of chiral fluorinated amino alcohols like (S)-2-amino-3,3-difluoropropan-1-ol requires versatile and stereoselective synthetic strategies. Two primary approaches are generally employed: the use of pre-fluorinated building blocks or the late-stage fluorination of a pre-existing scaffold. rsc.org

Building Block Approach: This strategy involves the synthesis of small, chiral, fluorinated molecules that can be elaborated into the desired analogues. For instance, fluorinated imines or aldehydes can serve as precursors. The addition of nucleophiles to chiral difluoromethyl imines can generate a range of α-difluoromethyl amines. Subsequent functional group manipulation can then yield the desired amino alcohol analogues. Nickel-catalyzed dicarbofunctionalization of alkenes using reagents like bromodifluoroacetate is another powerful method for constructing complex fluorinated structures. rsc.org

Aziridine (B145994) Ring-Opening: A highly effective route to amino alcohol derivatives involves the regioselective ring-opening of chiral aziridines. Starting from an enantiomerically enriched (aziridin-2-yl)methylphosphonate or a similar aziridine precursor, nucleophilic attack at the C3 position can introduce a wide variety of substituents. For example, treatment with an oxygen nucleophile followed by deprotection would yield a 2-amino-3-substituted-propan-1-ol. This methodology allows for the synthesis of a library of analogues by simply varying the nucleophile. mdpi.com

Late-Stage Fluorination and Fluoroalkylation: Modern synthetic methods allow for the direct introduction of fluorine or fluoroalkyl groups into complex molecules. Transition-metal catalysis has enabled reactions such as the allylic C-H trifluoromethylation of alkenes using electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents). chinesechemsoc.org While not a direct route to the difluoro analogue, these methods are invaluable for creating derivatives with different fluoroalkyl groups (e.g., -CF3) for structure-activity relationship studies. Direct C(sp³)-H fluorination remains a significant challenge, but progress in photoredox and electrochemical catalysis is opening new avenues.

From Chiral Precursors: An alternative strategy involves starting with a readily available chiral molecule, such as an amino acid like L-serine. The carboxylic acid can be reduced to the primary alcohol, and the existing hydroxyl group can be converted into the difluoro moiety through a deoxofluorination reaction (e.g., using DAST or Deoxo-Fluor) on a corresponding ketone precursor. The stereocenter at C2 is preserved throughout the synthesis.

Table 2: Selected Synthetic Strategies for Fluorinated Amino Alcohol Analogs

| Strategy | Key Transformation | Precursors | Potential Analogs |

|---|---|---|---|

| Building Block | Nucleophilic addition to fluorinated imines | Chiral difluoromethyl imines, organometallic reagents | Varied substituents at C1 |

| Aziridine Chemistry | Regioselective ring-opening of chiral aziridines | N-protected (aziridin-2-yl)methanols | Diverse functionality at C3 |

| From Amino Acids | Reduction and deoxofluorination | L-Serine or related amino acids | (S)-2-Amino-3,3-difluoropropan-1-ol |

| Fluoroalkylation | Transition-metal catalyzed C-H fluoroalkylation | Allylic alcohols, electrophilic CF3+ sources | Analogues with trifluoromethyl or other fluoroalkyl groups |

Assessment of Stereochemical Integrity and Purity of Derived Compounds for Research Applications

The biological activity of chiral molecules is often highly dependent on their absolute configuration. Therefore, for any research application, the rigorous assessment of stereochemical integrity and the determination of enantiomeric purity (or enantiomeric excess, ee) are critical. Several analytical techniques are routinely employed for the characterization of chiral fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for enantiomeric discrimination. While the NMR spectra of enantiomers in an achiral solvent are identical, their differentiation can be achieved by using chiral additives.

Chiral Solvating Agents (CSAs): These agents form rapidly exchanging, diastereomeric solvates with the enantiomers of the analyte, leading to separate signals in the spectrum.

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent to form stable diastereomers, which inherently have different NMR spectra. acs.org

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range. The use of ¹⁹F NMR in anisotropic chiral media, such as lyotropic chiral liquid crystals (CLCs), can lead to excellent separation of enantiomeric signals due to differential ordering effects. rsc.org

Enantioselective High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. A variety of CSPs are available, based on polysaccharides, proteins, or synthetic polymers, allowing for the optimization of separation for a wide range of compounds, including fluorinated profens. nih.gov The ratio of the peak areas directly corresponds to the ratio of the enantiomers.

Chiroptical Methods: These techniques measure the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light. When coupled with HPLC, an ECD detector can not only quantify the enantiomers but also help in assigning the absolute configuration by comparing the sign of the Cotton effect to known standards or theoretical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD, the infrared analogue of ECD, can also be used for the determination of absolute stereochemistry, sometimes without the need for derivatization or crystallization. nih.gov

Table 3: Comparison of Analytical Methods for Stereochemical Assessment

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| NMR with Chiral Additives | Formation of transient (CSA) or stable (CDA) diastereomers with distinct spectra. acs.org | Provides structural information; ¹⁹F NMR is highly sensitive for fluorinated compounds. rsc.org | Requires chiral auxiliary; signal overlap can be an issue; may require derivatization. |

| Enantioselective HPLC | Differential interaction with a chiral stationary phase leading to separation. nih.gov | High accuracy and precision for ee determination; widely applicable. | Requires method development to find a suitable CSP and mobile phase. |

| HPLC-ECD | Combines chromatographic separation with chiroptical detection. nih.gov | Can provide information on absolute configuration in addition to ee. | Requires a chromophore near the stereocenter; sensitivity can be lower than UV detection. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. nih.gov |

Structure-Reactivity Relationships within Analog Series (purely chemical and theoretical aspects)

The relationship between the structure of the fluorinated analogues and their chemical reactivity is governed by the profound electronic effects of the fluorine atoms. Understanding these relationships is crucial for predicting stability, designing synthetic routes, and interpreting biological activity from a chemical perspective.

Inductive and Steric Effects: The primary influence of fluorine is its strong inductive electron withdrawal (-I effect) due to its high electronegativity. numberanalytics.com In a molecule like 2-amino-3,3-difluoropropan-1-ol, the two fluorine atoms on C3 strongly polarize the C-F bonds and withdraw electron density from the rest of the carbon backbone. This polarization makes the C3 carbon atom more electrophilic and potentially susceptible to nucleophilic attack, although the strength of the C-F bonds makes direct substitution difficult. stackexchange.com The inductive effect also lowers the basicity of the C2 amino group compared to its non-fluorinated counterpart.

The "Fluorine Effect" on Reactivity: The presence of fluorine can lead to reactivity patterns that are dramatically different from those of the corresponding non-fluorinated compounds. This is often termed the "fluorine effect." rsc.org For example, the stability of anions on carbons bearing fluorine atoms can be enhanced, influencing the course of base-mediated reactions. Conversely, the development of positive charge on an adjacent carbon (a carbocation) is strongly disfavored. This understanding is critical when planning multi-step syntheses of analogues.

Theoretical Aspects and Molecular Orbitals: Computational chemistry provides valuable insights into structure-reactivity relationships. According to frontier molecular orbital (FMO) theory, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate a molecule's reactivity. researchgate.net For a series of analogues, calculating these orbitals can help predict how structural modifications will affect reactivity. For example, the introduction of electron-withdrawing fluorine atoms typically lowers the energy of both the HOMO and LUMO. A lower LUMO energy indicates greater susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps can also visualize the electron-rich and electron-poor regions of a molecule, highlighting potential sites for electrophilic or nucleophilic reactions.

Bond Strength and Stability: While the C-F bond itself is very strong and generally unreactive, its presence influences the strength of adjacent bonds. stackexchange.comjst.go.jp For instance, the C-C bonds in a fluorinated scaffold may have altered bond dissociation energies compared to the hydrocarbon analogue. These subtle changes can influence the thermal stability and reaction pathways available to the molecule. The high stability of organofluorine compounds is a key feature, but this does not imply a complete lack of reactivity; rather, the reactivity is channeled into specific pathways dictated by the electronic perturbation caused by fluorine. numberanalytics.com

Table 4: Summary of Key Structure-Reactivity Relationships

| Structural Feature | Chemical/Theoretical Consequence | Example of Influence |

|---|---|---|

| C-F Bond Polarity | Strong inductive electron withdrawal (-I effect). Lowered HOMO/LUMO energies. numberanalytics.com | Decreased basicity of proximal amines; increased electrophilicity of the fluorinated carbon. |

| Gem-Difluoro Group | Creates a strong local dipole; can influence pKa of adjacent functional groups. | Alters the reactivity of the amino and hydroxyl groups in the parent compound. |

| Fluorine Substitution | Can stabilize adjacent carbanions but destabilize adjacent carbocations. rsc.org | Dictates the feasibility of certain synthetic transformations (e.g., favors nucleophilic addition, disfavors SN1-type reactions). |

| C-F Bond Strength | High bond dissociation energy. nih.gov | Leads to high thermal and metabolic stability; the C-F bond is typically not a reactive site. |

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The integration of flow chemistry in the synthesis of complex molecules offers significant advantages in terms of safety, scalability, and efficiency. For a compound like (S)-2-Amino-3,3-difluoropropan-1-ol HCl, continuous-flow processes could enable precise control over reaction parameters, which is crucial when handling potentially hazardous fluorinating agents or energetic intermediates. A hypothetical flow synthesis could involve the continuous reduction of a corresponding difluorinated amino acid or ketone precursor.

Sustainable synthetic approaches are increasingly important. For the synthesis of chiral fluorinated amino alcohols, this could involve the use of biocatalysis or organocatalysis to achieve high enantioselectivity, thereby avoiding the use of heavy metal catalysts. The principles of green chemistry, such as atom economy and the use of renewable starting materials, would be central to developing more environmentally benign synthetic routes.

| Parameter | Batch Synthesis (Traditional) | Flow Chemistry (Potential) |

| Safety | Handling of hazardous reagents in large quantities. | Smaller reaction volumes at any given time, better heat dissipation. |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward scale-up by running the system for longer. |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters. |

Advanced Applications in Precursor Synthesis for Novel Materials (excluding material properties)

The unique properties of the gem-difluoro group, such as its high polarity and ability to act as a hydrogen bond acceptor, make this compound an interesting building block for novel materials. Its bifunctional nature, with both an amino and a hydroxyl group, allows for its incorporation into polymers, such as polyamides or polyurethanes. The introduction of the difluoromethylene group into the polymer backbone could significantly alter the material's characteristics.

In the synthesis of liquid crystals, the incorporation of fluorinated moieties is a common strategy to modulate properties. This compound could serve as a chiral building block for the synthesis of novel liquid crystalline materials.

| Material Class | Potential Synthetic Role of this compound |

| Fluorinated Polymers | As a monomer to introduce difluoro groups into the polymer chain. |

| Liquid Crystals | As a chiral precursor for the synthesis of new liquid crystal molecules. |

| Organogels | As a component in the formation of low molecular weight gelators. |

Opportunities in Supramolecular Chemistry and Molecular Recognition (excluding biological recognition)

In the field of supramolecular chemistry, the design of host-guest systems relies on non-covalent interactions. The difluoromethyl group of this compound can participate in hydrogen bonding and dipole-dipole interactions. This makes it a candidate for incorporation into molecular receptors designed for the recognition of specific guest molecules.

For example, a macrocyclic host containing this difluoroamino alcohol unit could exhibit selective binding towards anions or polar neutral molecules. The chirality of the molecule could also be exploited for the development of systems capable of enantioselective recognition.

| Interaction Type | Role of the Difluoroamino Alcohol Moiety |

| Hydrogen Bonding | The -OH and -NH2 groups can act as hydrogen bond donors, while the fluorine atoms can act as weak acceptors. |

| Dipole-Dipole Interactions | The highly polar C-F bonds can engage in strong dipole-dipole interactions. |

| Chiral Recognition | The stereocenter allows for the potential development of enantioselective host-guest systems. |

Development of Highly Efficient and Atom-Economical Enantioselective Routes

The development of efficient and atom-economical methods for the synthesis of enantiomerically pure fluorinated compounds is a significant area of research. For this compound, several potential strategies could be explored.

One approach could be the asymmetric reduction of a corresponding difluorinated amino ketone. This could be achieved using chiral catalysts, such as those based on ruthenium or rhodium, in a hydrogenation reaction. Another promising avenue is the use of biocatalysis, employing enzymes such as ketoreductases, which can exhibit high enantioselectivity under mild reaction conditions.

A biomimetic approach involving an enantioselective mdpi.comnih.gov-proton shift of a β,β-difluoro-α-imine amide, catalyzed by a chiral organocatalyst, could also be envisioned for the synthesis of the corresponding amino acid precursor, which could then be reduced to the target amino alcohol. nih.govresearchgate.net

| Synthetic Strategy | Key Features |

| Asymmetric Hydrogenation | Use of chiral metal catalysts to reduce a prochiral ketone. |

| Biocatalysis | Employment of enzymes for highly enantioselective reductions. |

| Organocatalytic Methods | Use of small organic molecules to catalyze the enantioselective formation of a precursor. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-3,3-difluoropropan-1-ol HCl, and how can reaction conditions be optimized?

- Methodological Approach :

- Fluorination Strategies : Introduce fluorine atoms via nucleophilic substitution or radical fluorination. For example, difluorination of a β-hydroxy aldehyde intermediate using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Chiral Resolution : Start with a chiral precursor (e.g., (S)-epichlorohydrin) to retain stereochemistry. Enantiomeric purity (>99% e.e.) can be achieved via chiral chromatography or enzymatic resolution .

- HCl Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization for purification .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use H and F NMR to confirm the presence of difluoromethyl groups and chiral centers. Compare peaks to reference spectra (e.g., δ 4.5–5.0 ppm for fluorinated carbons) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with mass spectrometry to assess purity (>98%) and molecular ion peaks (m/z 177.6 for [M+H]) .

- X-ray Crystallography : Resolve stereochemistry by analyzing single crystals grown in methanol/water mixtures .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocols :

- Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the difluoro groups. Monitor degradation via periodic HPLC analysis (e.g., detect free amine or fluoride ions) .

Advanced Research Questions

Q. How do the difluoromethyl groups influence the compound’s biological interactions, and what computational methods can predict its binding affinity?

- Mechanistic Insights :

- Fluorine Effects : The electronegativity of fluorine enhances metabolic stability and membrane permeability. Molecular docking (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., kinases or proteases) by simulating hydrogen bonding and hydrophobic contacts .

- In Vitro Assays : Test inhibitory activity in enzyme assays (IC determination) and compare to non-fluorinated analogs to isolate fluorine-specific effects .

Q. How can enantiomeric impurities be detected and minimized during synthesis?

- Chiral Analysis :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate (S)- and (R)-enantiomers. Retention time differences ≥2 minutes indicate high resolution .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to standards. Peaks at 220–240 nm correlate with the (S)-configuration .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Data Reconciliation :

- Solvent Screening : Test solubility in DMSO, water, and ethanol using UV-Vis spectrophotometry (λ = 260 nm). Note discrepancies due to hydrate formation or salt dissociation .

- Thermodynamic Studies : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.